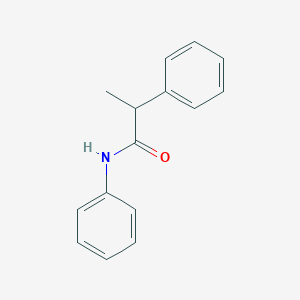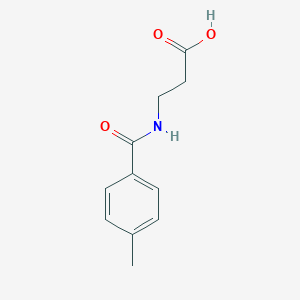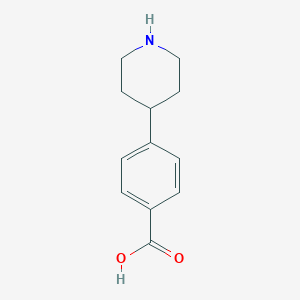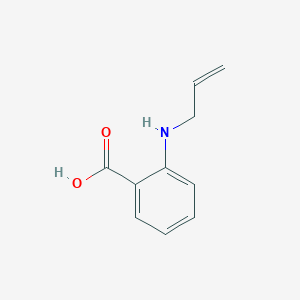![molecular formula C5H2Cl2N4 B182131 4,7-ジクロロ-1H-イミダゾ[4,5-d]ピリダジン CAS No. 17998-43-5](/img/structure/B182131.png)
4,7-ジクロロ-1H-イミダゾ[4,5-d]ピリダジン
概要
説明
4,7-Dichloro-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound characterized by the presence of both imidazole and pyridazine ringsIts molecular formula is C5H2Cl2N4, and it has a molecular weight of 189 g/mol .
科学的研究の応用
4,7-Dichloro-1H-imidazo[4,5-d]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
作用機序
Target of Action
Imidazopyridine derivatives, a class to which this compound belongs, have been known to exhibit diverse biological activity . They have been associated with analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .
Mode of Action
It is known that imidazopyridine derivatives can interact with their targets through various mechanisms, including ionic bonds, hydrogen bonds, and π–π interactions .
Biochemical Pathways
Imidazopyridine derivatives have been associated with the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
Imidazopyridine derivatives have been associated with a range of biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory effects .
Action Environment
It is known that the compound is a solid at room temperature and has a relatively high thermal and chemical stability .
生化学分析
Biochemical Properties
4,7-dichloro-1H-imidazo[4,5-d]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of kinases by 4,7-dichloro-1H-imidazo[4,5-d]pyridazine can affect signaling pathways and cellular processes . Additionally, it may interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4,7-dichloro-1H-imidazo[4,5-d]pyridazine has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes can lead to alterations in cell proliferation, differentiation, and survival, making it a valuable tool for studying cellular mechanisms and potential therapeutic targets.
Molecular Mechanism
The molecular mechanism of action of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, 4,7-dichloro-1H-imidazo[4,5-d]pyridazine may inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4,7-dichloro-1H-imidazo[4,5-d]pyridazine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine is essential for its potential therapeutic applications.
Metabolic Pathways
4,7-dichloro-1H-imidazo[4,5-d]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it may inhibit enzymes responsible for the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.
Transport and Distribution
The transport and distribution of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways and metabolic processes. Understanding the subcellular localization of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine with suitable reagents to form the desired heterocyclic structure . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification and crystallization to obtain the final product in a solid form .
化学反応の分析
Types of Reactions: 4,7-Dichloro-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .
類似化合物との比較
4,7-Dichloro-1H-imidazo[4,5-d]pyridazine-2,4,7-triamine: A related compound with additional amino groups, used in high-energy materials.
Imidazo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and applications.
Uniqueness: 4,7-Dichloro-1H-imidazo[4,5-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
特性
IUPAC Name |
4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-4-2-3(9-1-8-2)5(7)11-10-4/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRQLMTRRFLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415433 | |
| Record name | 4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17998-43-5 | |
| Record name | 4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)




![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B182066.png)



![2-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B182072.png)

